N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent. This reaction proceeds under mild conditions and yields the desired product in high purity .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer treatment, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.
Benzothiazole-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Exhibits significant antimicrobial and anticancer properties.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2OS/c22-21(23,24)14-7-5-6-13(12-14)19(27)25-16-9-2-1-8-15(16)20-26-17-10-3-4-11-18(17)28-20/h1-12H,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGHJHPFKBGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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